(1-Cyclohexylvinyl)boronic acid

Vue d'ensemble

Description

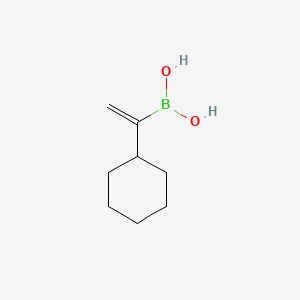

(1-Cyclohexylvinyl)boronic acid is an organoboron compound characterized by a boronic acid group attached to a vinyl group, which is further substituted with a cyclohexyl group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclohexylvinyl)boronic acid typically involves the hydroboration of cyclohexyl-substituted alkynes or alkenes. One common method is the hydroboration of cyclohexylacetylene with catecholborane or pinacolborane under mild conditions, followed by oxidation to yield the boronic acid . Another approach involves the Miyaura borylation reaction, where cyclohexylvinyl halides react with bis(pinacolato)diboron in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow processes to enhance efficiency and yield. These methods often involve the use of automated systems for precise control of reaction parameters, ensuring consistent product quality. The use of recyclable catalysts and solvents is also a key consideration in industrial settings to minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: (1-Cyclohexylvinyl)boronic acid undergoes various types of reactions, including:

Oxidation: Conversion to the corresponding alcohol or ketone using oxidizing agents such as hydrogen peroxide or sodium perborate.

Reduction: Formation of the corresponding alkane through reduction with agents like lithium aluminum hydride.

Substitution: Participation in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium perborate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Palladium catalysts, bases like potassium carbonate, solvents such as tetrahydrofuran.

Major Products:

Oxidation: Cyclohexylvinyl alcohol or ketone.

Reduction: Cyclohexylethane.

Substitution: Various biaryl or vinyl compounds.

Applications De Recherche Scientifique

(1-Cyclohexylvinyl)boronic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism by which (1-Cyclohexylvinyl)boronic acid exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form organopalladium intermediates, which then undergo transmetalation with halides to form new carbon-carbon bonds . This process is facilitated by the electron-donating properties of the cyclohexyl group, which stabilizes the intermediate species and enhances reaction efficiency .

Comparaison Avec Des Composés Similaires

- Phenylboronic acid

- Vinylboronic acid

- Cyclohexylboronic acid

Comparison: (1-Cyclohexylvinyl)boronic acid is unique due to the presence of both a cyclohexyl and a vinyl group, which provides a combination of steric and electronic properties not found in simpler boronic acids. This dual functionality allows for greater versatility in chemical reactions, particularly in the formation of complex molecules through cross-coupling reactions . Compared to phenylboronic acid, this compound offers enhanced stability and reactivity due to the cyclohexyl group’s electron-donating effects .

Activité Biologique

(1-Cyclohexylvinyl)boronic acid is a member of the boronic acid family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound has been studied for its potential use in drug development, particularly as an enzyme inhibitor and in cancer therapy. The following sections will detail its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and proteins through boron-mediated interactions. Boronic acids are known to act as reversible inhibitors of serine proteases by forming covalent bonds with the active site serine residue, effectively blocking substrate access.

- Enzyme Inhibition : The boron atom in this compound can form a stable complex with hydroxyl groups present in serine residues of enzymes. This mechanism is crucial for inhibiting enzymes involved in lipid metabolism and cancer progression.

- Serine Trapping : This compound has been shown to trap serine residues in enzymes such as autotoxin, which is implicated in cardiovascular diseases. By inhibiting autotoxin, this compound may help regulate lipid homeostasis and reduce the risk of related disorders .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Enzyme Inhibition in Cancer Therapy

Research has indicated that this compound derivatives exhibit potent inhibitory effects on cancer-related enzymes such as proteasomes and kinases. For instance, a study demonstrated that a derivative of this compound could inhibit the growth of certain cancer cell lines by targeting specific signaling pathways involved in cell proliferation .

Case Study 2: Regulation of Lipid Metabolism

In a study focusing on lipid homeostasis, this compound was found to significantly decrease the expression levels of key enzymes involved in fatty acid synthesis and cholesterol metabolism. This effect was mediated through the inhibition of SREBP transcription factors, which are critical regulators of lipid biosynthesis .

Research Findings

Recent investigations into the biological activity of boronic acids have highlighted their potential therapeutic applications:

- Antimicrobial Activity : Some studies suggest that boronic acids can possess antimicrobial properties against various pathogens, making them candidates for developing new antibiotics .

- Anti-inflammatory Effects : There is emerging evidence that boronic acids may exert anti-inflammatory effects by modulating cytokine production and immune responses, which could be beneficial in treating inflammatory diseases.

Propriétés

IUPAC Name |

1-cyclohexylethenylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BO2/c1-7(9(10)11)8-5-3-2-4-6-8/h8,10-11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCSBKCAYWOACG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(=C)C1CCCCC1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.